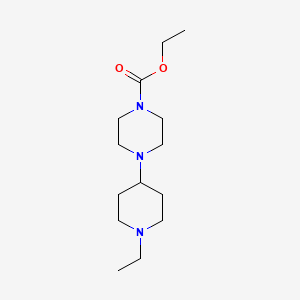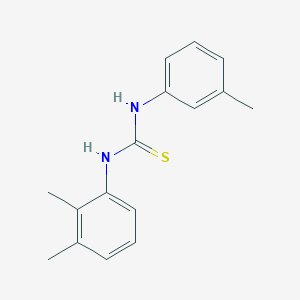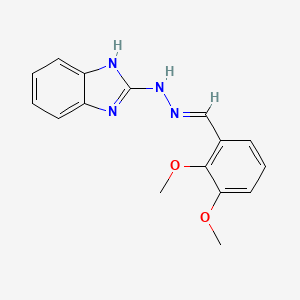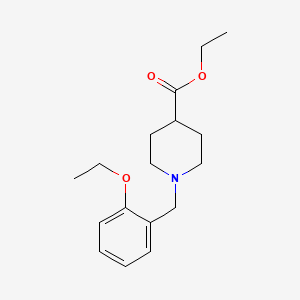
ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate, commonly known as EPPC, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. EPPC is a white crystalline powder that is soluble in water and other organic solvents.
Aplicaciones Científicas De Investigación
EPPC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, EPPC has been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of EPPC is not fully understood. However, it is believed to act on various neurotransmitter systems, such as the serotonin, dopamine, and GABA systems. EPPC has been shown to enhance the release of serotonin and dopamine, which are neurotransmitters that regulate mood, behavior, and cognition. It also acts on the GABA system, which is responsible for inhibiting neuronal activity and reducing anxiety.
Biochemical and Physiological Effects:
EPPC has been shown to have a significant effect on the central nervous system. It has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, and enhance their release. EPPC has also been shown to have anxiolytic, antidepressant, and analgesic properties. Furthermore, EPPC has been shown to have a significant effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPC has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. It is also highly soluble in water and other organic solvents, making it easy to dissolve in experimental solutions. However, EPPC has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Therefore, caution must be taken when using EPPC in lab experiments.
Direcciones Futuras
There are several future directions for the study of EPPC. Firstly, further research is needed to fully understand the mechanism of action of EPPC. Secondly, more studies are needed to investigate the potential therapeutic applications of EPPC in various diseases. Thirdly, the toxicity and side effects of EPPC need to be fully understood to ensure its safe use in lab experiments and potential clinical applications. Finally, the development of new derivatives of EPPC may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, EPPC is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. It has been extensively studied for its anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of EPPC.
Métodos De Síntesis
The synthesis of EPPC involves the reaction of ethyl 4-piperidone-1-carboxylate with 1-ethyl-4-piperazinecarboxylic acid in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain pure EPPC.
Propiedades
IUPAC Name |
ethyl 4-(1-ethylpiperidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-7-5-13(6-8-15)16-9-11-17(12-10-16)14(18)19-4-2/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWYIPKVXQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)



![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)

![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)